1-(3,5-Difluoro-2-methoxyphenyl)ethanone
Overview
Description
1-(3,5-Difluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8F2O2. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Difluoro-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,5-difluoro-2-methoxybenzaldehyde with a suitable reagent to introduce the ethanone group. This can be achieved using a Friedel-Crafts acylation reaction, where the aldehyde is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium fluoride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Difluoro-2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy group may also play a role in the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Difluoro-4-methoxyphenyl)ethanone
- 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone
- 1-(3,4-Difluoro-5-methoxyphenyl)-2-(thiophen-2-yl)ethanone
Uniqueness
1-(3,5-Difluoro-2-methoxyphenyl)ethanone is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to its analogs, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(3,5-difluoro-2-methoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)7-3-6(10)4-8(11)9(7)13-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMIQUZXNXLLFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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